2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-{4-[5-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide
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Overview
Description
“2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-{4-[5-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide” is a complex organic compound that features multiple triazole and benzoxazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of triazole and benzoxazole rings, followed by their coupling through sulfanyl and acetamide linkages. Typical reaction conditions might include:
Cyclization reactions: to form triazole and benzoxazole rings.
Coupling reactions: using reagents like thionyl chloride or carbodiimides to form sulfanyl and acetamide linkages.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
Catalysts: to speed up reactions.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfanyl groups.
Reduction: Reduction reactions could potentially break down the triazole rings.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines or simpler hydrocarbons.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Antimicrobial Activity: Potential to act against bacteria or fungi.
Medicine
Drug Development: Exploration as a lead compound for new drugs.
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Polymer Science: Incorporation into polymers for enhanced properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting their activity.
Interacting with DNA/RNA: Affecting gene expression.
Modulating receptors: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Triazole derivatives: Widely studied for their antifungal and antiviral properties.
Uniqueness
This compound’s unique combination of triazole and benzoxazole rings, along with its specific linkages, might confer unique biological activities or chemical properties not seen in other compounds.
Properties
Molecular Formula |
C23H19N15O3S2 |
---|---|
Molecular Weight |
617.6 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-[5-[[2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H19N15O3S2/c24-35-10-26-37-20(35)31-33-22(37)42-8-17(39)28-13-3-1-12(2-4-13)19-30-15-7-14(5-6-16(15)41-19)29-18(40)9-43-23-34-32-21-36(25)11-27-38(21)23/h1-7,10-11H,8-9,24-25H2,(H,28,39)(H,29,40) |
InChI Key |
UAVOQOKWNSDTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)CSC4=NN=C5N4N=CN5N)NC(=O)CSC6=NN=C7N6N=CN7N |
Origin of Product |
United States |
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